フルマゼニル酸

概要

説明

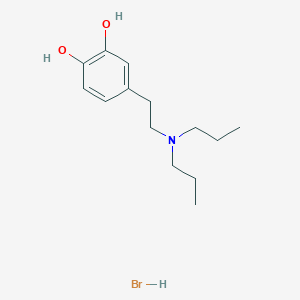

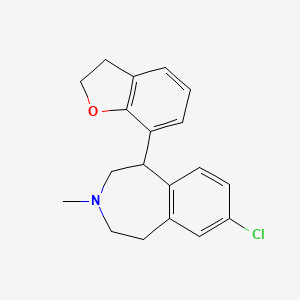

Ro 15-3890は、フルマゼニル酸としても知られており、フルマゼニルの代謝産物です。フルマゼニルは、よく知られたベンゾジアゼピン受容体拮抗薬です。Ro 15-3890は主に、ベンゾジアゼピン拮抗薬の薬物動態と代謝を研究するために、科学研究で使用されます .

2. 製法

合成経路と反応条件: Ro 15-3890は、フルマゼニルの加水分解によって合成できます。このプロセスは、目的の生成物を得るために、特定の試薬と条件を使用します。合成経路は通常、次のステップを含みます。

N-アルキル化: 対応するデスメチル化合物(Ro 15-6877)は、ヨウ化メチルを使用してアルキル化されます。

工業的生産方法: Ro 15-3890の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、最終生成物の純度と一貫性を確保するために、厳格な品質管理対策を伴います .

科学的研究の応用

Ro 15-3890 has a wide range of applications in scientific research, including:

Chemistry: Used to study the chemical properties and reactions of benzodiazepine antagonists.

Biology: Used to investigate the metabolic pathways and pharmacokinetics of benzodiazepine antagonists.

Medicine: Used in the development of new therapeutic agents targeting benzodiazepine receptors.

Industry: Used in the production of research chemicals and pharmaceuticals .

作用機序

Ro 15-3890は、ベンゾジアゼピン受容体における競合的拮抗薬として作用することにより、その効果を発揮します。これは、アゴニストの増強効果と、γ-アミノ酪酸(GABA)作動性シナプス伝達の逆アゴニストの抑制効果を阻害します。このメカニズムは、GABA受容体と塩化物チャネルの間の結合ユニットとして機能するベンゾジアゼピン受容体との相互作用を含みます .

類似の化合物:

Ro 15-1788(フルマゼニル): Ro 15-3890の母体化合物であり、ベンゾジアゼピン受容体拮抗薬として使用されます。

Ro 15-6877: Ro 15-3890の合成に使用されるデスメチル化合物です。

Ro 15-4965: フルマゼニルの別の代謝産物

独自性: Ro 15-3890は、フルマゼニルの代謝産物としての特定の役割のためにユニークです。これは、ベンゾジアゼピン拮抗薬の代謝経路と薬物動態に関する貴重な洞察を提供し、科学研究における重要な化合物となっています .

生化学分析

Biochemical Properties

Flumazenil, from which Flumazenil acid is derived, is known to interact with the GABA/benzodiazepine receptor complex in the central nervous system . It competitively inhibits the activity at the benzodiazepine recognition site on this receptor complex . This interaction is key to its role in reversing the effects of benzodiazepines

Cellular Effects

Flumazenil, its parent compound, is known to reverse the effects of benzodiazepines at the cellular level . It does this by competing for the benzodiazepine binding site on the GABA/benzodiazepine receptor complex . This can influence cell function by altering the activity of this receptor complex .

Molecular Mechanism

Flumazenil, from which Flumazenil acid is derived, acts as a competitive inhibitor at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This antagonizes the effects of benzodiazepines, reversing their sedative effects .

Temporal Effects in Laboratory Settings

Studies on Flumazenil, its parent compound, show that it has a short half-life, with the initial distribution half-life being 4 to 11 minutes and the terminal half-life being 40 to 80 minutes .

Dosage Effects in Animal Models

The effects of different dosages of Flumazenil acid in animal models are not well-studied. Studies on Flumazenil, its parent compound, have been conducted. For instance, one study showed that submucosal and intralingual delivery of Flumazenil were viable alternatives to intravenous administration for reversing benzodiazepine-induced oxygen saturation desaturation .

Metabolic Pathways

Flumazenil acid is a metabolite of Flumazenil . Flumazenil is extensively metabolized, with the major metabolites identified in urine being the de-ethylated free acid (Flumazenil acid) and its glucuronide conjugate .

Transport and Distribution

Flumazenil, its parent compound, is known to be extensively distributed in the extravascular space .

準備方法

Synthetic Routes and Reaction Conditions: Ro 15-3890 can be synthesized through the hydrolysis of Flumazenil. The process involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:

N-alkylation: The corresponding desmethyl compound (Ro 15-6877) is alkylated using methyl iodide.

Hydrolysis: The alkylated product undergoes hydrolysis to yield Ro 15-3890.

Industrial Production Methods: Industrial production of Ro 15-3890 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

反応の種類: Ro 15-3890は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムが含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

Ro 15-3890は、以下を含む科学研究で幅広い用途があります。

化学: ベンゾジアゼピン拮抗薬の化学的性質と反応を研究するために使用されます。

生物学: ベンゾジアゼピン拮抗薬の代謝経路と薬物動態を調査するために使用されます。

医学: ベンゾジアゼピン受容体を標的とする新しい治療薬の開発に使用されます。

産業: 研究化学物質と医薬品の製造に使用されます .

類似化合物との比較

Ro 15-1788 (Flumazenil): The parent compound of Ro 15-3890, used as a benzodiazepine receptor antagonist.

Ro 15-6877: A desmethyl compound used in the synthesis of Ro 15-3890.

Ro 15-4965: Another metabolite of Flumazenil

Uniqueness: Ro 15-3890 is unique due to its specific role as a metabolite of Flumazenil. It provides valuable insights into the metabolic pathways and pharmacokinetics of benzodiazepine antagonists, making it a crucial compound in scientific research .

特性

IUPAC Name |

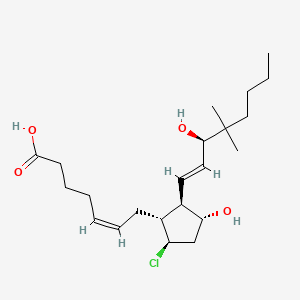

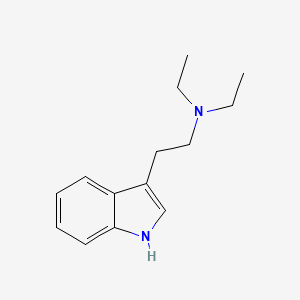

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXVWJBSJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233357 | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84378-44-9 | |

| Record name | Ro 15-3890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMAZENIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(3S)-3-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoazetidin-1-yl]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1679384.png)